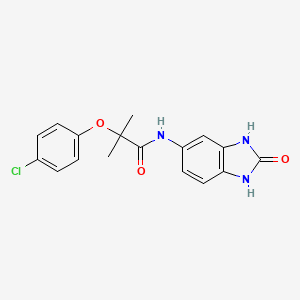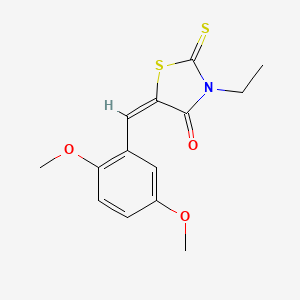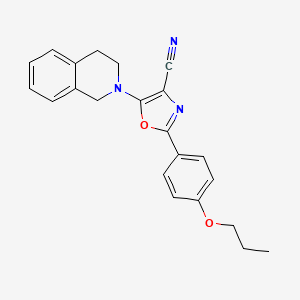![molecular formula C18H18FNO2 B4754742 1-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4754742.png)
1-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline
Übersicht
Beschreibung
1-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of 1-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. In cancer cells, this compound has been shown to activate the caspase cascade, which leads to apoptosis. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of amyloid-beta peptides by binding to them and preventing their self-assembly. In Parkinson's disease, this compound has been shown to activate the Nrf2 pathway, which leads to the upregulation of antioxidant enzymes and the protection of dopaminergic neurons from oxidative stress.
Biochemical and Physiological Effects:
1-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline has been shown to have diverse biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of amyloid-beta aggregation in Alzheimer's disease, and protection of dopaminergic neurons from oxidative stress in Parkinson's disease. This compound has also been shown to have anti-inflammatory and antioxidant effects, making it a promising candidate for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline in lab experiments include its high yield and purity, as well as its diverse biological activities. However, the limitations of using this compound include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the study of 1-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Development of more efficient and cost-effective synthesis methods for this compound.
3. Optimization of the therapeutic potential of this compound for various diseases.
4. Investigation of the potential side effects and toxicity of this compound.
5. Development of drug delivery systems for this compound to improve its bioavailability and efficacy.
6. Exploration of the potential use of this compound as a diagnostic tool for various diseases.
In conclusion, 1-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline is a synthetic compound that has shown promise for its potential therapeutic applications in various diseases. Further studies are needed to fully understand its mechanism of action and optimize its therapeutic potential.
Wissenschaftliche Forschungsanwendungen
1-[2-(4-fluorophenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment. In Alzheimer's disease, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are known to play a key role in the pathogenesis of the disease. In Parkinson's disease, this compound has been shown to protect dopaminergic neurons from oxidative stress, which is a major contributor to the neurodegeneration seen in this disease.
Eigenschaften
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(4-fluorophenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO2/c1-13(22-16-10-8-15(19)9-11-16)18(21)20-12-4-6-14-5-2-3-7-17(14)20/h2-3,5,7-11,13H,4,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLNJQZXLWAVGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC2=CC=CC=C21)OC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(4-fluorophenoxy)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-butyl 2-{[(4-bromo-2-chlorophenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B4754659.png)

![5-methyl-4-oxo-3-(2-oxo-2-{[2-(trifluoromethyl)phenyl]amino}ethyl)-N-phenyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4754673.png)
![2-(3-oxothiomorpholin-2-yl)-N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4754682.png)
![2-{2-bromo-4-[2-(4-chlorophenyl)-2-cyanovinyl]phenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B4754684.png)
![methyl (5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4754691.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B4754692.png)

![3-(5-{[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4754699.png)
![2-{[5-(3,4-dichlorophenyl)-3-isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4754704.png)

![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2-(4-nitrophenyl)acrylonitrile](/img/structure/B4754712.png)
![1-[(3-chlorobenzyl)sulfonyl]-3-methylpiperidine](/img/structure/B4754734.png)
![3-(2-furylmethyl)-1-[2-(4-morpholinyl)ethyl]-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4754738.png)